molecular formula C16H18N2O3 B5179467 3-{[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

3-{[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID

Cat. No.: B5179467
M. Wt: 286.33 g/mol
InChI Key: PFIFPVUCCOHPSP-UHFFFAOYSA-N
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Description

3-{[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID: is a complex organic compound with a unique structure that combines a bicyclic framework with a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps. One common approach is to start with the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as the core structure. The pyridyl group can be introduced through a coupling reaction with 4,6-dimethyl-2-pyridylamine under appropriate conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the pyridyl ring, where halogenation or alkylation can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and binding affinities due to its specific structural features.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-{[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives: These compounds share the bicyclic framework and can exhibit similar reactivity.

    Pyridyl-containing compounds: Compounds with pyridyl groups can have similar binding properties and reactivity.

Uniqueness: The combination of the bicyclic framework with the pyridyl group in 3-{[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID provides a unique structure that can offer distinct reactivity and binding properties compared to other compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[(4,6-dimethylpyridin-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-8-5-9(2)17-12(6-8)18-15(19)13-10-3-4-11(7-10)14(13)16(20)21/h3-6,10-11,13-14H,7H2,1-2H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIFPVUCCOHPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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